molecular formula C8H10FNO B13964651 3-(2-Aminoethyl)-4-fluorophenol

3-(2-Aminoethyl)-4-fluorophenol

Cat. No.: B13964651
M. Wt: 155.17 g/mol
InChI Key: SOLZMJPQOOYEMT-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the para position and a 2-aminoethyl group at the meta position.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(2-aminoethyl)-4-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3-4,10H2

InChI Key

SOLZMJPQOOYEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.

    Substitution Reaction: The phenol derivative undergoes a substitution reaction with an appropriate aminoethyl reagent, such as 2-bromoethylamine, under basic conditions to introduce the aminoethyl group at the 3-position.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for 3-(2-Aminoethyl)-4-fluorophenol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(2-Aminoethyl)-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Fluorophenols

Fluorophenols vary in fluorine substitution patterns, significantly impacting their reactivity and interactions. Key comparisons include:

Table 1: Fluorophenol Derivatives and Glycosylation Efficiency
Compound Fluorine Position Glycosylation Products (N. tabacum) Efficiency (β-glucoside) Key Applications
2-Fluorophenol Ortho β-glucoside, β-gentiobioside 60% Environmental metabolism studies
3-Fluorophenol Meta β-glucoside 17% Metabolic pathway analysis
4-Fluorophenol Para β-glucoside, β-gentiobioside 32% Solvent H-bond probe (19F NMR)
3-(2-Aminoethyl)-4-fluorophenol Para (F), Meta (NH2CH2CH2) Not reported Hypothetical: Lower than 4-fluorophenol* Drug design, agrochemicals

*The aminoethyl group may sterically hinder glycosylation compared to simpler fluorophenols .

Key Findings:
  • Glycosylation Trends: 4-Fluorophenol exhibits higher glycosylation efficiency (32%) than 3-fluorophenol (17%), highlighting positional effects on enzymatic recognition .
  • Solvent Interactions: 4-Fluorophenol is widely used as a probe for solvent hydrogen-bond acceptance via 19F NMR, suggesting that 3-(2-Aminoethyl)-4-fluorophenol could similarly interact with solvents, though its aminoethyl group may alter H-bonding dynamics .

Aminoethyl-Substituted Analogues

Aminoethyl groups are common in bioactive compounds. Examples from the evidence include:

Table 2: Aminoethyl-Substituted Compounds
Compound Core Structure Molecular Formula Molecular Weight Key Properties/Applications
6-Fluorotryptamine Indole C₁₀H₁₁FN₂ 178.21 Serotonin receptor modulation
5-Methoxytryptamine Indole C₁₁H₁₄N₂O 190.24 Neurotransmitter analog
3-(2-Aminoethyl)-4-fluorophenol Phenol C₈H₁₀FNO* 155.17* Hypothetical: Agrochemical intermediates

*Calculated based on structural analogy to fluorophenols and tryptamine derivatives .

Key Findings:

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
4-Fluorophenol - 178–179 High (due to -OH and F)
3-(Trifluoromethyl)phenol -2–-1.8 178–179 Moderate (lipophilic CF₃)
6-Fluorotryptamine Not reported Not reported High (indole + NH₂)
3-(2-Aminoethyl)-4-fluorophenol Estimated: 100–120* Estimated: 250–300* High (polar -OH and NH₂)

*Predicted based on analogous compounds .

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